molecular formula C8H8N2 B1295369 2-Methyl-2H-indazole CAS No. 4838-00-0

2-Methyl-2H-indazole

Cat. No. B1295369
CAS RN: 4838-00-0
M. Wt: 132.16 g/mol
InChI Key: OAZHXZJUWHKFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2H-indazole is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H8N2 and an average mass of 132.163 Da .


Synthesis Analysis

The synthesis of 2H-indazoles, including 2-Methyl-2H-indazole, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2H-indazole consists of a bicyclic compound with the fusion of benzene and pyrazole . It is an amphoteric molecule that can be protonated to an indazolium cation or deprotonated to an indazolate anion .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-2H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

2-Methyl-2H-indazole has a density of 1.1±0.1 g/cm3, a boiling point of 261.0±9.0 °C at 760 mmHg, and a flash point of 111.6±18.7 °C . It has two hydrogen bond acceptors, no hydrogen bond donors, and no freely rotating bonds .

Safety and Hazards

2-Methyl-2H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for 2-Methyl-2H-indazole research could involve developing more efficient synthetic approaches and exploring its potential medicinal applications . The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

Mechanism of Action

Target of Action

2-Methyl-2H-indazole is a nitrogen-containing heterocyclic compound . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities Indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Mode of Action

It’s known that the late-stage functionalization of 2h-indazoles via c–h activation is recognized as an efficient approach for increasing the complexity and diversity of 2h-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway .

Biochemical Pathways

It’s known that indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . This suggests that 2-Methyl-2H-indazole may interact with multiple biochemical pathways related to these biological activities.

Pharmacokinetics

The lipophilicity and druglikeness of the compound are mentioned, which could impact its bioavailability .

Result of Action

It’s known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk), playing a role in the treatment of chk1-, chk2- and sgk-induced diseases such as cancer .

Action Environment

It’s known that the synthesis of 2h-indazoles can be achieved via various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds without catalyst and solvent . These synthesis methods suggest that the compound’s action could potentially be influenced by various environmental factors, such as the presence of transition metals and the type of solvent used.

properties

IUPAC Name

2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-6-7-4-2-3-5-8(7)9-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZHXZJUWHKFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197501
Record name 2-Methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-indazole

CAS RN

4838-00-0
Record name 2-Methyl-2H-indazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004838000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4838-00-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-2H-indazole
Reactant of Route 3
Reactant of Route 3
2-Methyl-2H-indazole
Reactant of Route 4
Reactant of Route 4
2-Methyl-2H-indazole
Reactant of Route 5
Reactant of Route 5
2-Methyl-2H-indazole
Reactant of Route 6
Reactant of Route 6
2-Methyl-2H-indazole

Q & A

Q1: What is the significance of the regioselective synthesis of 2-alkyl-2H-indazoles?

A1: Regioselective synthesis is crucial in organic chemistry as it allows for the targeted formation of a specific isomer, even when multiple possibilities exist. In the case of 2-alkyl-2H-indazoles, achieving regioselective alkylation at the 2-position is important because different isomers may have distinct biological activities or serve as valuable building blocks for further chemical synthesis. []

Q2: What is the role of trimethyloxonium tetrafluoroborate and triethyloxonium hexafluorophosphate in this synthesis?

A2: These reagents, trimethyloxonium tetrafluoroborate and triethyloxonium hexafluorophosphate, act as powerful alkylating agents. They facilitate the transfer of a methyl or ethyl group, respectively, to the nitrogen atom in the indazole ring system. [] This alkylation step is key to achieving the desired 2-methyl-2H-indazole or 2-ethyl-2H-indazole product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.